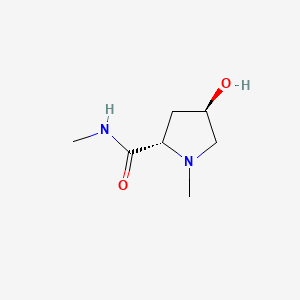
CORONYLOVALENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Coronylovalene is a bicyclic monoterpene that is produced by the plant species Coriandrum sativum. It has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and food industry.
Scientific Research Applications
Boronic Acid Polymers in Biomedical Applications : Boron-containing organic compounds, like those in boronic acid polymers, are utilized in biomedical applications including HIV, obesity, diabetes, and cancer treatments. These polymers are valued for their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Rylene Dyes in Optoelectronic Devices : Rylene dyes, which include naphthalene units, are key in creating π-functional materials for optoelectronic devices. Their properties, such as high electron affinities and impressive electron-transporting abilities, make them suitable for such applications (Jiang, Li, & Wang, 2014).
Plastic Waste in Co-Pyrolysis with Biomass : Research on using plastic waste as a fuel in biomass co-pyrolysis suggests the potential of various polymers in sustainable energy solutions (Sajdak & Słowik, 2014).
Vinylene-Bridged Covalent Organic Frameworks (COFs) : The synthesis of vinylene-bridged 2D COFs via Knoevenagel condensation of tricyanomesitylene has been explored. These COFs show potential in photocatalytic organic transformation, indicating the applicability of similar structures in advanced material science (Bi et al., 2020).
Boronic Acid-Decorated Copolymers for Sensing and Drug Delivery : Boronic acid-containing copolymers are highlighted for their responsiveness in glucose sensors and self-regulated drug delivery systems. These materials exhibit significant potential in responsive polymer technologies (Vancoillie & Hoogenboom, 2016).
Plastic Bioelectronics : The field of plastic bioelectronics, utilizing the properties of polymers for interfaces between biology and electronics, indicates the potential of organic materials like CORONYLOVALENE in wearable and implantable devices (Someya, Bao, & Malliaras, 2016).
properties
InChI |
InChI=1S/C56H78/c1-3-24-9-14-31-20-35-36-21-32-15-10-27-8-13-30-19-29-12-7-26-5-6-28-17-18-34-49(52(36)55-48(32)42(27)45(30)54-44(29)41(26)43(28)51(34)56(54)55)37-22-33-16-11-25-4-2-23(1)38-39(24)46(31)53(50(35)37)47(33)40(25)38/h23-56H,1-22H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMROIXRUBJZLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3CC4C5CC6CCC7CCC8CC9CCC%10CCC%11CCC%12C(C5C5C6C7C8C6C9C%10C%11C%12C65)C5C4C4C3C2C2C1CCC1C2C4C(C5)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721630 |
Source


|
| Record name | PUBCHEM_57348396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coronylovalene | |
CAS RN |
143066-75-5 |
Source


|
| Record name | PUBCHEM_57348396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/no-structure.png)
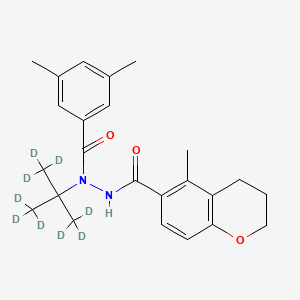
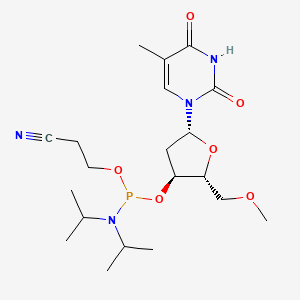
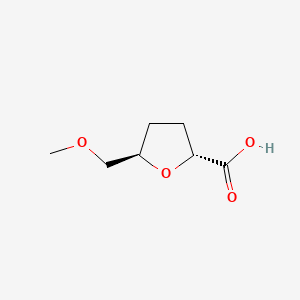
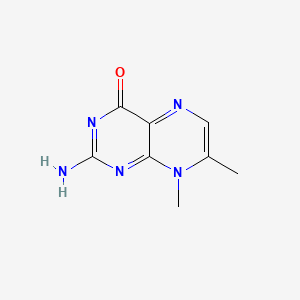
![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)
![Oxireno[a]indolizine](/img/structure/B587497.png)
